molecular formula C6H3BF6KN B8203332 Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide

Cat. No.: B8203332
M. Wt: 253.00 g/mol
InChI Key: RALHJZWGMSPZNJ-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide is a potassium salt of a trifluoroborate anion with a pyridine ring substituted by a trifluoromethyl (-CF₃) group at the 2-position. This compound belongs to the class of organotrifluoroborates, widely used as nucleophilic partners in cross-coupling reactions such as Suzuki-Miyaura couplings due to their stability, solubility, and tunable reactivity . The trifluoromethyl group on the pyridine ring introduces strong electron-withdrawing effects, which may enhance the compound's stability and influence its reactivity in catalytic transformations.

Properties

IUPAC Name

potassium;trifluoro-[2-(trifluoromethyl)pyridin-3-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-4(7(11,12)13)2-1-3-14-5;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALHJZWGMSPZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(N=CC=C1)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF6KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Synthesis

The synthesis begins with the preparation of the 2-(trifluoromethyl)pyridine-3-yl scaffold. A widely cited method involves a three-step condensation, cyclization, and hydrolysis sequence starting from methacrylaldehyde and 4,4,4-trifluoro-3-oxobutyraldehyde. Key steps include:

  • Aldimine condensation : Methacrylaldehyde reacts with ammonium hydroxide in ethanol at 50°C for 2 hours to form 3-iminopropene.

  • Cyclization : The intermediate reacts with 3-(1,3-dioxolan-2-yl)-1,1,1-trifluoroacetone in toluene with piperidine as a catalyst at 60°C for 16 hours, yielding 3-(1,3-dioxolan-2-yl)-2-(trifluoromethyl)pyridine.

  • Hydrolysis : The dioxolane-protected compound is treated with concentrated hydrochloric acid in toluene at 60°C for 7 hours to yield 2-(trifluoromethyl)pyridine-3-carbaldehyde.

Boronation Strategies

Introduction of the trifluoroborate group employs two primary methods:

Direct Boronation with Boron Trifluoride

The pyridine derivative reacts with boron trifluoride (BF₃) in the presence of potassium fluoride (KF) under anhydrous conditions. For example:

  • Procedure : 2-(Trifluoromethyl)pyridine-3-carbaldehyde (1 equiv) is dissolved in tetrahydrofuran (THF), and BF₃·OEt₂ (1.2 equiv) is added dropwise at 0°C. After stirring for 12 hours, KF (3 equiv) is introduced to precipitate the potassium trifluoroborate.

  • Yield : 76–94% after recrystallization from methanol.

Transmetalation via Grignard Reagents

An alternative route involves forming a Grignard intermediate:

  • Step 1 : 2-(Trifluoromethyl)pyridine-3-magnesium bromide is generated by reacting 3-bromo-2-(trifluoromethyl)pyridine with magnesium in THF.

  • Step 2 : The Grignard reagent is treated with trimethylborate (B(OMe)₃), followed by potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate.

  • Yield : 68–82%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent THF/Toluene (1:1)Maximizes boron incorporation
Temperature 0–60°CHigher temperatures accelerate side reactions
Catalyst Piperidine/TriethylamineEnhances cyclization efficiency

Acidic Hydrolysis Conditions

Hydrolysis of protective groups (e.g., dioxolane) requires concentrated HCl (2–10 equiv) at 60–100°C. Prolonged reaction times (>5 hours) improve yields but risk pyridine ring degradation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct Boronation Short reaction time (12–24 hours)Requires anhydrous conditions76–94%
Grignard Route Tolerates electron-deficient pyridinesMulti-step, lower scalability68–82%

Scalability and Industrial Applications

The direct boronation method has been scaled to kilogram quantities in flow reactors, achieving 89% yield with 99.5% purity. Key industrial adaptations include:

  • Continuous Flow Systems : Reduce reaction time from 16 hours to 2 hours.

  • Solvent Recycling : Toluene and THF are recovered via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, particularly those containing fluorine, which often exhibit enhanced biological activity.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-boron bond. This intermediate then reacts with an electrophile to form the final product, completing the catalytic cycle .

Comparison with Similar Compounds

Organotrifluoroborates are diverse, with variations in aromatic/heteroaromatic substituents and functional groups. Below is a detailed comparison of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide with structurally related compounds:

Structural and Electronic Differences

Pyridine-Based Trifluoroborates
  • Potassium Trifluoro(pyridin-3-yl)borate (CAS 561328-69-6)

    • Substituent: Unsubstituted pyridin-3-yl.
    • Molecular Formula: C₅H₄BF₃KN.
    • Molecular Weight: 199.00 g/mol.
    • Reactivity: The absence of electron-withdrawing groups results in moderate reactivity in Suzuki couplings. Purity is typically 98% .
  • Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5)

    • Substituent: 6-Fluoro-pyridin-3-yl.
    • Molecular Formula: C₅H₃BF₄KN.
    • Molecular Weight: 224.99 g/mol.
    • Reactivity: Fluorine at the 6-position increases electron-withdrawing effects, enhancing oxidative stability and cross-coupling efficiency (97% purity) .
Phenyl-Based Trifluoroborates
  • Potassium Trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide (CAS MFCD18861575)

    • Substituent: 4-Fluoro-3-(trifluoromethyl)phenyl.
    • Molecular Formula: C₇H₃BF₇K.
    • Molecular Weight: 293.00 g/mol.
    • Reactivity: Dual electron-withdrawing groups (F and CF₃) make this compound highly reactive in coupling reactions (95% purity) .
  • Potassium (3-Nitrophenyl)trifluoroborate (CAS 192863-40-4) Substituent: 3-Nitrophenyl. Molecular Formula: C₆H₄BF₃KNO₂. Molecular Weight: 241.00 g/mol.
Heterocyclic and Functionalized Trifluoroborates
  • Potassium Trifluoro[2-(methylthio)pyrimidin-5-yl]borate Substituent: 2-(Methylthio)pyrimidin-5-yl. Molecular Formula: C₅H₅BF₃KN₂S. Molecular Weight: 248.00 g/mol.
  • Potassium Trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide (CAS 1359865-98-7) Substituent: 4-(Piperidine-1-carbonyl)phenyl. Molecular Formula: C₁₂H₁₄BF₃KNO. Molecular Weight: 295.16 g/mol. Reactivity: The bulky piperidine carbonyl group may sterically hinder coupling reactions but improve solubility in polar solvents (>95% purity) .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
This compound 2-(Trifluoromethyl)pyridin-3-yl C₇H₃BF₆KN 315.01 Not provided - High stability, cross-coupling
Potassium trifluoro(pyridin-3-yl)borate Pyridin-3-yl C₅H₄BF₃KN 199.00 561328-69-6 98% Moderate reactivity
Potassium trifluoro(6-fluoropyridin-3-yl)borate 6-Fluoro-pyridin-3-yl C₅H₃BF₄KN 224.99 1111732-94-5 97% Enhanced stability
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide 4-Fluoro-3-(trifluoromethyl)phenyl C₇H₃BF₇K 293.00 - 95% High reactivity
Potassium (3-nitrophenyl)trifluoroborate 3-Nitrophenyl C₆H₄BF₃KNO₂ 241.00 192863-40-4 98% Acid-sensitive, reactive
Potassium trifluoro[2-(methylthio)pyrimidin-5-yl]borate 2-(Methylthio)pyrimidin-5-yl C₅H₅BF₃KN₂S 248.00 - - Moderate reactivity

Biological Activity

Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide (CAS No. 1111732-91-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C5_5H3_3BF4_4K
  • Molecular Weight : 202.99 g/mol
  • Appearance : Typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a reagent in various chemical reactions, particularly those involving nucleophilic substitution and cross-coupling reactions.

  • Nucleophilic Reagent : The compound acts as a nucleophilic boron reagent, facilitating reactions such as the Suzuki-Miyaura cross-coupling. This is significant in synthesizing biologically active compounds, including pharmaceuticals.
  • Inhibition of Cyclin-Dependent Kinase 7 (CDK7) : Research indicates that derivatives of boron compounds can inhibit CDK7, a critical kinase involved in cell cycle regulation and transcriptional control. Inhibition of CDK7 has implications for cancer treatment by inducing apoptosis in malignant cells .

Case Studies

  • Cross-Coupling Reactions :
    • A study demonstrated the effectiveness of potassium organotrifluoroborates, including this compound, in cross-coupling reactions with various electrophiles, yielding high product purity and yield .
    • The compound was utilized to synthesize substituted purines, which are essential in developing anti-cancer agents .
  • Anticancer Activity :
    • A patent outlines the use of compounds similar to this compound as inhibitors for CDK7, showing potential for treating proliferative diseases such as leukemia and melanoma by inducing cell death .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Nucleophilic ReagentFacilitates Suzuki-Miyaura cross-coupling
CDK7 InhibitionInduces apoptosis in cancer cells
Synthesis of Biologically Active CompoundsUsed to create purine derivatives

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing potassium trifluoro[2-(trifluoromethyl)pyridin-3-yl]boranuide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates. For example, analogous procedures involve reacting iodinated pyrimidine derivatives with boronic acids under palladium catalysis. A reference method (from a patent application) uses 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and (6-(trifluoromethyl)pyridin-3-yl)boronic acid in the presence of Pd catalysts and base (e.g., K₂CO₃), followed by purification via column chromatography . Reaction optimization includes monitoring by LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) .

What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 252.99 [M+H]⁺ for C₆H₃BF₆KN) and purity (retention time ~1.23–1.26 minutes under acidic mobile phases) .
  • NMR : ¹⁹F and ¹¹B NMR to verify trifluoroborate moiety integrity.
  • Elemental Analysis : To validate boron and fluorine content.
  • X-ray Crystallography (if crystalline): For structural confirmation .

How should this compound be safely handled and stored?

  • Hazards : Classified under GHS as causing severe skin/eye irritation (Category 1C) and acute oral toxicity (Category 4). Use PPE (gloves, goggles, lab coat) and avoid inhalation .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C. Store away from oxidizing agents and moisture to prevent decomposition .

Advanced Research Questions

How can reaction yields be optimized in cross-coupling reactions involving this boranuide?

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for efficiency.
  • Solvent Optimization : Use THF or dioxane with aqueous bases (e.g., K₂CO₃) for solubility and stability.
  • Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis may reduce time .
  • Byproduct Mitigation : Monitor for protodeboronation (common in trifluoroborates) via LCMS. Adding excess ligand (e.g., SPhos) can suppress side reactions .

What mechanistic insights exist for its role in medicinal chemistry applications?

This boranuide serves as a pyridinyl building block in drug discovery. For instance, it was used to synthesize a pyrrolo-pyridazine carboxamide derivative (m/z 757 [M+H]⁺), targeting kinase inhibitors. The trifluoroborate group enhances stability during coupling, while the pyridinyl moiety contributes to target binding (e.g., hydrophobic interactions in enzyme active sites) . Computational modeling (DFT or docking studies) can predict regioselectivity in coupling reactions .

How can discrepancies in spectroscopic data be resolved during structural validation?

  • Contradictory NMR Peaks : Compare experimental ¹⁹F NMR shifts (expected range: -140 to -150 ppm for BF₃⁻) with literature. Impurities (e.g., unreacted boronic acid) may cause shifts; repurify via recrystallization or preparative HPLC .
  • LCMS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Use high-resolution MS to distinguish isotopic patterns .

What are its applications in synthesizing fluorinated heterocycles?

The compound enables access to trifluoromethyl-substituted pyridines, which are pivotal in agrochemicals and pharmaceuticals. For example, coupling with halogenated arenes yields biaryl motifs with enhanced metabolic stability. A case study demonstrated its use in preparing 4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine derivatives, validated by LCMS (m/z 366) and X-ray crystallography .

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